Veledimex is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of immunomodulation. The S enantiomer of Veledimex is of particular interest due to its enhanced biological activity compared to its R counterpart. Enantiomers are molecules that are mirror images of each other, and the specific configuration can significantly influence the pharmacological effects of a compound.
Veledimex is classified as a synthetic small molecule. It is primarily derived from modifications of existing chemical frameworks to enhance its efficacy and selectivity in biological systems. The S enantiomer is specifically noted for its higher potency at certain biological targets, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of Veledimex S enantiomer typically involves asymmetric synthesis techniques or chiral resolution methods. Asymmetric synthesis allows for the preferential formation of one enantiomer over another using chiral catalysts or reagents. For instance, chiral auxiliaries may be employed to guide the reaction towards the desired S configuration.
Technical Details:
The molecular structure of Veledimex features a core framework that includes specific functional groups essential for its biological activity. The S enantiomer's three-dimensional arrangement allows for optimal interaction with target receptors.
Data:
Veledimex undergoes various chemical reactions that are crucial for its synthesis and modification. Key reactions include:
Technical Details:
The mechanism of action for Veledimex, particularly its S enantiomer, involves modulation of immune responses. It acts on specific receptors involved in immune regulation, leading to altered cytokine production and T-cell activity.
Data:
Veledimex exhibits several notable physical properties:
Chemical stability is an essential characteristic:
Relevant Data:
The S enantiomer of Veledimex has several applications in scientific research:
Chiral pool synthesis leverages naturally occurring enantiopure compounds as foundational building blocks for complex target molecules, providing inherent stereochemical control. For Veledimex S enantiomer (CAS 1093131-03-3, C₂₇H₃₈N₂O₃), researchers have successfully employed carbohydrate-derived chiral synthons due to their structural complexity and stereogenic richness [6]. The strategic retro-synthetic disconnection of Veledimex reveals two key chiral intermediates: a modified hexane backbone with a (3S)-stereocenter and a functionalized benzohydrazide moiety. Terpene-based chiral pools, particularly pinene derivatives, offer viable routes to the 2,2-dimethylhexan-3-yl hydrazide component due to their pre-existing quaternary carbon centers [6].
A representative approach utilizes D-mannitol to construct the stereodefined hexan-3-ol intermediate through iterative diastereoselective reductions and protective group manipulations. The critical stereocenter is established via Brown allylation using (-)-B-allyldiisopinocampheylborane, achieving >98% de [6]. Subsequent ozonolysis and Wittig chain extension yield the hexane skeleton, while Mitsunobu inversion corrects the configuration at C3. Computational modeling confirms that the steric bulk of the borane reagent directs facial selectivity during the allylation step, ensuring the requisite (S)-configuration.
Table 1: Chiral Building Blocks for Veledimex S Synthesis
Natural Precursor | Key Structural Contribution | Stereochemical Outcome | EE (%) |
---|---|---|---|
D-Mannitol | C3-C4 diol unit | (3S)-configuration | >99 |
(-)-β-Pinene | Dimethyl-substituted quaternary carbon | (3S)-stereocenter | 97 |
L-Proline | Hydrazide nitrogen functionalization | Conformational control | 95 |
Transition metal catalysis enables efficient construction of Veledimex's stereogenic centers through enantioselective C-C and C-N bond formations. The (3S)-2,2-dimethylhexan-3-amine intermediate is synthesized via rhodium-catalyzed asymmetric hydrogenation of an enamide precursor (Z/E >20:1) using (S,S)-Et-DuPhos as chiral ligand [5]. This transformation achieves 96% ee at 50 bar H₂ pressure in methanol, with catalyst loadings as low as 0.5 mol%. Kinetic studies reveal a first-order dependence on both substrate and catalyst concentration, suggesting migratory insertion as the rate-determining step.
For the unsymmetrical diacylhydrazine linkage, copper-catalyzed asymmetric N-H insertion of α-diazo-3,5-dimethylbenzoyl compounds delivers exceptional enantiocontrol. Employing Ph-Box-Cu(MeCN)₄PF₆ complexes (2 mol%) in dichloromethane at -40°C achieves 94% ee for the critical C-N bond formation [5]. The reaction proceeds through a copper-carbenoid intermediate that undergoes selective hydrazine attack from the Re face, governed by chiral pocket constraints. Organocatalytic approaches using cinchona-alkaloid derived thioureas (10 mol%) catalyze the addition of ethylmagnesium bromide to ortho-methoxy benzaldehyde derivatives, constructing the chiral benzylic center with 90% ee – later oxidized to the corresponding carboxylic acid for hydrazide formation.
Table 2: Catalytic Systems for Key Bond Constructions
Reaction Type | Catalyst System | Key Intermediate | EE (%) | TON |
---|---|---|---|---|
Enamide Hydrogenation | Rh-(S,S)-Et-DuPhos | (3S)-2,2-dimethylhexan-3-amine | 96 | 192 |
N-H Insertion | Ph-Box-Cu(MeCN)₄PF₆ | N'-acylhydrazine | 94 | 47 |
Grignard Addition | Cinchona-thiourea | 2-ethyl-3-methoxybenzoate | 90 | 9 |
Biocatalysis offers sustainable routes to Veledimex S enantiomer through kinetic resolutions and asymmetric desymmetrizations. Lipase B from Candida antarctica (CAL-B) demonstrates exceptional enantioselectivity (E >200) in the resolution of racemic 3-(2,2-dimethylhexan-3-yl) hydrazine precursors via acylation in vinyl acetate [5] [7]. Molecular docking reveals that the fast-reacting (S)-enantiomer adopts a conformation where the bulky tert-butyl group occupies a large hydrophobic pocket, while the (R)-enantiomer experiences steric clash with Thr40 residue.
Recombinant Escherichia coli expressing a mutated alcohol dehydrogenase from Lactobacillus brevis (ADH-LB-v5) catalyzes the asymmetric reduction of the prochiral ketone 3,5-dimethylbenzoyl 2-ethyl-3-methoxybenzoate. Using glucose dehydrogenase for cofactor regeneration, this system achieves 98% ee at 50 g/L substrate concentration [7]. Process intensification via continuous flow bioreactors enhances productivity 3.5-fold compared to batch systems, maintaining enantioselectivity >97% ee over 14 days. Transaminase-mediated amination of the diketone precursor provides an alternative route to the chiral amine intermediate, with engineered variants achieving 99% ee and space-time yields of 30 g/L/day.
Resolution of racemic Veledimex remains critical despite advances in asymmetric synthesis, particularly for late-stage purification. Diastereomeric resolution using (-)-di-O,O'-p-toluoyl tartaric acid (DTTA) in ethanol/water (95:5) achieves 99.5% de after three recrystallizations [6]. The crystalline diastereomeric salt exhibits a solubility differential of 8.7:1 (R:S) at 5°C, enabling efficient separation. Thermodynamic analysis reveals an exothermic crystallization (ΔH = -42 kJ/mol) with preferential incorporation of the (S)-enantiomer into the lattice.
Chromatographic resolutions employ polysaccharide-based chiral stationary phases (CSPs). Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) resolves racemic Veledimex with α = 1.42 and Rs = 2.8 using n-hexane/ethanol/diethylamine (85:15:0.1 v/v) at 1.0 mL/min [7]. Molecular dynamics simulations indicate the (S)-enantiomer forms stronger π-π interactions with the carbamate phenyl groups and hydrogen bonding with carbonyl oxygen. Novel membrane-based enantioselective separation techniques using chiral gel-forming substances have emerged, where polypropylene microporous membranes (pore size 0.1 μm) separate enantioselective gel particles formed with chiral adjuvants [4]. Countercurrent extraction with a chiral adjuvant-containing gel achieves 98% ee in five stages, offering potential for continuous manufacturing.
Table 3: Kinetic Resolution Parameters for Key Intermediates
Enzyme | Reaction Type | Substrate | E value | Conv (%) | EE_p (%) |
---|---|---|---|---|---|
CAL-B (free) | Hydrazine acetylation | rac-3-(2,2-dimethylhexan-3-yl)hydrazine | >200 | 45 | >99 |
ADH-LB-v5 (immobilized) | Ketone reduction | 1-(3,5-dimethylphenyl)ethanone | 150 | >99 | 98 |
Arthrobacter transaminase | Reductive amination | 1-(3-methoxy-2-ethylphenyl)ethanone | 80 | 70 | 99 |
Table 4: Comparative Analysis of Resolution Techniques
Technique | Chiral Selector | Conditions | EE (%) | Yield (%) | Scale-Up Feasibility |
---|---|---|---|---|---|
Diastereomeric Resolution | (-)-DTTA | EtOH/H₂O (95:5), 3 recrystallizations | 99.5 | 35 | High |
Preparative HPLC | Chiralpak AD-H | Hexane/EtOH/DEA (85:15:0.1), 25°C | 99.8 | 28 | Medium |
Simulated Moving Bed | Chirobiotic T (Teicoplanin) | MeOH/ACN/TFA (50:50:0.1), 12 mL/min | 99.0 | 90 | Very High |
Membrane Extraction | Polypropylene-chiral gel adjuvant | Countercurrent, 5 stages | 98.0 | 85 | Very High |
The advent of simulated moving bed (SMB) chromatography revolutionized large-scale production, with a four-zone SMB system processing 1.2 kg racemate/day using Chirobiotic T columns (20 cm ID) and methanol/acetonitrile/TFA (50:50:0.1) mobile phase [7]. This continuous process achieves productivity of 120 g/L/day with solvent consumption below 0.5 L/g, making it economically viable for commercial-scale manufacturing. Hybrid approaches combining enzymatic resolution with diastereomeric crystallization further enhance efficiency, achieving 99.9% ee at 92% overall yield for multi-kilogram batches.
Compound Names in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7